Deptropine
Overview
Description
Scientific Research Applications
Deptropine has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
Deptropine primarily targets the H1-histamine receptor and the muscarinic receptor . These receptors play a crucial role in the body’s response to foreign substances and in the regulation of various physiological functions.
Mode of Action
this compound acts as an antihistamine with anticholinergic properties . It binds to and inhibits the H1-histamine receptor and the muscarinic receptor, thereby blocking the actions of endogenous acetylcholine or exogenous agonists .
Biochemical Pathways
It is known that this compound interferes with the normal functioning of the h1-histamine receptor and the muscarinic receptor, which are involved in a wide range of physiological processes .
Result of Action
this compound has been shown to induce cell death in hepatoma cells both in vitro and in vivo . This is thought to be mediated through the inhibition of autophagy by blocking the fusion of autophagosomes and lysosomes .
Action Environment
Like all drugs, the action of this compound is likely to be influenced by a variety of factors, including the patient’s overall health, the presence of other medications, and individual genetic variations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deptropine can be synthesized through a multi-step process involving the reaction of tropine with dibenzocycloheptene . The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Deptropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .
Comparison with Similar Compounds
. Similar compounds include:
Diphenhydramine: Another antihistamine with similar anticholinergic properties.
Promethazine: Used to treat allergies and motion sickness.
Chlorpheniramine: Commonly used to relieve allergy symptoms.
Deptropine is unique in its specific structure and combination of antihistamine and anticholinergic properties, making it effective in treating respiratory disorders and potentially useful in cancer therapy .
Properties
IUPAC Name |
8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPODSUQWXAZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859507 | |
Record name | 3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-51-3 | |
Record name | Deptropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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